1-(Benzyloxy)-3,5-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDCMRAOVTEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530173 | |
| Record name | 1-(Benzyloxy)-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83619-85-6 | |
| Record name | 1-(Benzyloxy)-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1 Benzyloxy 3,5 Dimethylbenzene
Debenzylation Reactions of Aryl Benzyl (B1604629) Ethers
Lewis Acid-Mediated Cleavage of Benzyloxy Groups
Lewis acids are effective reagents for cleaving the robust ether linkage in aryl benzyl ethers. psu.edu Their mode of action typically involves coordination to the ether oxygen, which weakens the carbon-oxygen bond and facilitates its cleavage.
Magnesium iodide (MgI₂) has emerged as a mild and efficient Lewis acid for the debenzylation of aryl benzyl ethers. psu.edu Research has demonstrated its effectiveness in selectively cleaving benzyl ethers, even in the presence of other sensitive functional groups like glycosides. psu.edursc.org A notable advantage of using MgI₂ is the ability to perform the reaction under solvent-free conditions, which aligns with green chemistry principles. psu.edursc.org
Experimental findings indicate that the O-benzyl group is more readily cleaved than an O-methyl group, allowing for selective debenzylation in molecules containing both moieties. rsc.orgresearchgate.net This selectivity is valuable in the synthesis of complex natural products, such as certain flavones and biphenyl (B1667301) glycosides. psu.edursc.org The reaction proceeds efficiently, providing the desired phenolic products in good to excellent yields. researchgate.net
Table 1: Selective Debenzylation of Aryl Ethers with MgI₂ researchgate.net
| Entry | Substrate (X=CHO) | R | R' | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5a | OBn | OCH₃ | 10 | 6a (OH, OCH₃) | 87 |
| 2 | 5b | OCH₃ | OBn | 10 | 6b (OCH₃, OH) | 83 |
This table is based on data from a study on the selective debenzylation of various aryl ethers. researchgate.net
Boron trichloride (B1173362) (BCl₃) is a powerful Lewis acid for ether cleavage. However, its use can be complicated by side reactions, particularly Friedel-Crafts-type benzylation of electron-rich aromatic rings by the liberated benzyl cation. researchgate.net To mitigate this, a combination of BCl₃ and a non-Lewis-basic cation scavenger, such as pentamethylbenzene, is employed. researchgate.netorganic-chemistry.org
This method allows for a highly chemoselective debenzylation of aryl benzyl ethers at low temperatures (e.g., -78 °C), preserving a wide array of acid-sensitive and reducible functional groups. researchgate.netorganic-chemistry.org These include silyl (B83357) ethers (TBS), esters, halides, nitro groups, and various nitrogen-protecting groups like Boc and Cbz. researchgate.net The scavenger, pentamethylbenzene, effectively traps the benzyl cation, preventing it from reacting elsewhere in the molecule. researchgate.netorganic-chemistry.org This approach has proven superior to methods using other scavengers like thioanisole (B89551) or dimethyl sulfide, which can deactivate the BCl₃ by coordination. researchgate.net The utility of this method has been demonstrated in the total synthesis of complex molecules like yatakemycin. researchgate.netorganic-chemistry.org
Table 2: BCl₃-Mediated Debenzylation with Pentamethylbenzene researchgate.net
| Entry | Substrate | Functional Groups Present | Yield (%) |
|---|---|---|---|
| 1 | Aryl benzyl ether with TBS ether | Acid-labile TBS ether | High |
| 2 | Aryl benzyl ether with Boc group | Acid-labile Boc group | High |
| 3 | Aryl benzyl ether with nitro group | Reducible nitro group | High |
This table summarizes the chemoselectivity of the BCl₃/pentamethylbenzene system for deprotecting aryl benzyl ethers in the presence of various functional groups. researchgate.net
Solid-Supported Acid Catalysis in Aromatic Debenzylation
The use of solid-supported acid catalysts represents an environmentally friendly and practical approach to debenzylation. thaiscience.infoacs.orgnih.gov These catalysts, such as sulfonic acid on a polymer support (e.g., Amberlyst-15) or p-toluenesulfonic acid immobilized on silica, facilitate the reaction and simplify product purification, as the catalyst can be removed by simple filtration. thaiscience.infoacs.orgresearchgate.net This avoids aqueous workups and reduces waste. thaiscience.info
These solid-supported acids have been shown to effectively cleave various aryl ethers, including benzyl, isopropyl, and allyl ethers, in moderate to excellent yields. acs.orgresearchgate.net The reactions are typically carried out in a suitable solvent like refluxing toluene (B28343), sometimes with an additive like methanol (B129727) acting as a benzyl cation scavenger. thaiscience.infoacs.orgnih.gov The efficiency of these catalysts allows for the selective deprotection of different protecting groups on the same or different aromatic rings within a substrate. researchgate.net
Reductive and Hydrogenolytic Debenzylation Pathways
Catalytic hydrogenolysis is a classic and widely used method for debenzylating aryl benzyl ethers. organic-chemistry.org The standard procedure involves reacting the ether with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgchemicalforums.com This process is generally clean, yielding the corresponding phenol (B47542) and toluene as the byproduct. organic-chemistry.org
The mechanism is thought to involve the adsorption of the benzyl ether onto the palladium surface, followed by oxidative addition of palladium into the C-O bond. Subsequent reaction with hydrogen adsorbed on the catalyst surface leads to the cleavage of the bond and regeneration of the catalyst. Another proposed mechanism involves the reduction of the aryl ring to a radical anion, which then collapses to form a benzyl radical and a phenoxide anion. chemicalforums.com
While effective, standard hydrogenolysis may not be suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or certain nitrogen-containing groups. acs.org In such cases, transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751), can be an alternative. organic-chemistry.org Furthermore, the catalytic activity can be inhibited by certain functional groups, like amines, which coordinate strongly to the palladium catalyst. acs.org The combination of Pd/C with a solid acid co-catalyst, like niobic acid-on-carbon, has been shown to facilitate the hydrogenative deprotection of both O-benzyl and N-benzyl groups. acs.org
Photoremovable Benzyloxy Protecting Groups and Mechanisms
Photoremovable protecting groups (PPGs) offer precise spatial and temporal control over the deprotection process, which is particularly valuable in biochemistry and materials science. acs.orgpsu.edursc.org By introducing specific substituents onto the benzyl group, it can be rendered cleavable upon irradiation with light of a specific wavelength. organic-chemistry.org
A common example is the 2-nitrobenzyl group. organic-chemistry.org Upon irradiation, typically with UV light (e.g., 308 nm), the nitro group facilitates an intramolecular oxidation of the benzylic position, leading to cleavage of the ether bond and release of the phenol. organic-chemistry.org This method avoids the need for chemical reagents for deprotection, making it compatible with sensitive biological systems. organic-chemistry.orgpsu.edu
More recently, visible-light-mediated debenzylation methods have been developed to avoid the potential damage associated with UV irradiation. acs.org These systems often use a photooxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can be used in catalytic amounts to cleave benzyl ethers in the presence of functionalities like azides, alkenes, and alkynes that are sensitive to traditional reductive cleavage. acs.org The p-hydroxyphenacyl group is another promising PPG that undergoes a skeletal rearrangement upon photo-release, offering clean reactions and quantitative yields. acs.orgpsu.edu The development of new PPGs continues to expand the toolkit for controlled deprotection strategies. acs.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) on the 3,5-Dimethylbenzene Core
Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry, and the reactivity of 1-(benzyloxy)-3,5-dimethylbenzene in these reactions is governed by the electronic and steric influences of its substituents.
Regioselectivity and Directing Effects of Benzyloxy and Methyl Substituents
The regiochemical outcome of EAS reactions on this compound is dictated by the directing effects of the benzyloxy and methyl groups. Both the benzyloxy group and the two methyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). libretexts.orglumenlearning.com All activating groups are ortho- and para-directors. pressbooks.pubyoutube.comlibretexts.org
The benzyloxy group is a potent activating group due to the resonance effect of the oxygen atom's lone pairs, which donate electron density to the aromatic ring. This donation is most pronounced at the ortho and para positions, making them significantly more nucleophilic and thus more susceptible to electrophilic attack. lumenlearning.comlibretexts.org The methyl groups, while less activating than the benzyloxy group, are also ortho- and para-directing due to a combination of inductive effects and hyperconjugation, which similarly enrich the electron density at these positions. libretexts.orgyoutube.com
In this compound, the two methyl groups are situated meta to the benzyloxy group. Their directing effects reinforce the activation of the positions ortho and para to themselves. Consequently, the positions ortho to the benzyloxy group (positions 2 and 6) and the position para to it (position 4) are all activated. However, the position para to the benzyloxy group (position 4) is also ortho to both methyl groups, making it the most electronically activated site for electrophilic attack. The positions ortho to the benzyloxy group (2 and 6) are also activated, but to a lesser extent. The positions meta to the benzyloxy group (3 and 5) are occupied by the methyl groups.
Therefore, electrophilic substitution on this compound is strongly directed to the positions ortho and para to the benzyloxy group. The combined activating effects of the benzyloxy and methyl groups lead to a high degree of regioselectivity, with the major product typically resulting from substitution at the 4-position, which is para to the benzyloxy group and ortho to both methyl groups.
Mechanistic Insights into Site-Selective Aromatic Functionalization (e.g., Iodination, Bromination)
The site-selective functionalization of this compound through reactions like iodination and bromination provides practical examples of the directing effects discussed above.
Iodination: The introduction of an iodine atom onto the aromatic ring can be achieved using various iodinating agents. For instance, the iodination of similar activated aromatic compounds often employs reagents like iodine in the presence of an oxidizing agent or N-iodosuccinimide. The mechanism involves the generation of an electrophilic iodine species that is then attacked by the electron-rich aromatic ring. In the case of this compound, the attack will preferentially occur at the 4-position due to the strong activation conferred by the benzyloxy and methyl groups. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, is most stable when the positive charge can be delocalized by the oxygen of the benzyloxy group. libretexts.org Subsequent loss of a proton restores aromaticity and yields the 4-iodo product, 1-(benzyloxy)-4-iodo-3,5-dimethylbenzene. ontosight.ainih.gov
Bromination: Similar to iodination, the bromination of this compound is a highly regioselective process. Reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), are commonly used. youtube.com The mechanism follows the general pattern of electrophilic aromatic substitution, where the electrophilic bromine species is attacked by the aromatic ring. Again, the 4-position is the most favored site of attack due to electronic factors. The stability of the resulting arenium ion is the key determinant of the reaction's regioselectivity. The formation of 2-(benzyloxy)-5-bromo-1,3-dimethylbenzene (B168555) has been documented, which would correspond to substitution at the 4-position of the this compound core. sigmaaldrich.com
Influence of Reaction Conditions on Kinetic vs. Thermodynamic Control in EAS
In some electrophilic aromatic substitution reactions, the distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.comlibretexts.org
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will be the major product. youtube.com The rate of formation is determined by the activation energy of the reaction. For this compound, the transition state leading to the 4-substituted product is expected to have the lowest activation energy due to the superior stabilization of the positive charge in the arenium ion intermediate by the benzyloxy group. ic.ac.uk
Thermodynamic Control: At higher temperatures, the reaction may be reversible and under thermodynamic control. In this scenario, the most stable product will be the major product, regardless of how fast it is formed. youtube.com For many substituted benzenes, the para product is often the most thermodynamically stable due to reduced steric hindrance compared to the ortho product. In the case of this compound, the 4-substituted product is both the kinetic and thermodynamic product because it benefits from both maximum electronic stabilization and is sterically accessible.
While the potential for different outcomes under kinetic versus thermodynamic control exists, the strong and congruent directing effects of the benzyloxy and methyl groups in this compound generally lead to the formation of the 4-substituted product as the major isomer under a wide range of reaction conditions.
Other Significant Reaction Pathways
Beyond electrophilic aromatic substitution on the dimethylbenzene core, the benzyloxy group introduces other avenues of reactivity.
Nucleophilic Reactivity of Aryl Ethers
The ether linkage in this compound can be susceptible to cleavage under certain conditions, a reaction that showcases the nucleophilic character of the ether oxygen. Aryl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.camasterorganicchemistry.com
The mechanism for this cleavage typically proceeds via an S(_N)1 or S(_N)2 pathway. wikipedia.orgpressbooks.pub The reaction begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (a neutral phenol molecule). ucalgary.camasterorganicchemistry.com The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the benzylic carbon. Given that the benzylic carbocation is relatively stable, the reaction at this center can have significant S(_N)1 character. This cleavage would result in the formation of 3,5-dimethylphenol (B42653) and benzyl halide. The cleavage of the aryl-oxygen bond is generally disfavored due to the high energy of a phenyl cation. nih.gov
Intramolecular Rearrangements Involving Aryl Ether Moieties
The structure of this compound, an aryl benzyl ether, makes it a potential substrate for certain intramolecular rearrangement reactions, although specific examples for this exact compound are not prevalent in the literature. However, analogous rearrangements in similar aryl ethers are well-documented.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. numberanalytics.comwikipedia.orgchemistry-reaction.com In a hypothetical scenario involving a derivative of this compound with a suitable nucleophilic group on the benzyl ring, a Smiles rearrangement could potentially occur. This would involve the nucleophile attacking the dimethylbenzene ring, leading to the displacement of the ether oxygen and the formation of a new C-C or C-heteroatom bond. manchester.ac.ukrsc.org The reaction is generally favored when the aromatic ring being attacked is activated by electron-withdrawing groups, which is not the case for the electron-rich 3,5-dimethylphenyl group. chemistry-reaction.com
Fries Rearrangement: The Fries rearrangement and its photochemical variant, the photo-Fries rearrangement, are typically associated with aryl esters rather than aryl ethers. wikipedia.orgsigmaaldrich.com The classic Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. wikipedia.org The photo-Fries rearrangement proceeds via a radical mechanism initiated by UV light. kpi.uaslideshare.netacs.org While not directly applicable to this compound, these reactions are important examples of intramolecular rearrangements of substituted phenols.
Wittig Rearrangement: The ucalgary.cakpi.ua-Wittig rearrangement is a reaction of ethers with strong bases, leading to a rearranged alcohol. While less common for simple aryl benzyl ethers, related systems have been shown to undergo this transformation. For instance, the reaction of 2-(2-benzyloxyphenyl)oxazoline with a strong base can lead to a Wittig rearrangement product. semanticscholar.org This suggests that under strongly basic conditions, deprotonation of the benzylic carbon of this compound could potentially initiate a rearrangement.
Advanced Spectroscopic and Structural Elucidation of 1 Benzyloxy 3,5 Dimethylbenzene
Mass Spectrometry (MS) Characterization
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. bitesizebio.com
To analyze 1-(Benzyloxy)-3,5-dimethylbenzene by mass spectrometry, the neutral molecule must first be converted into a charged ion. Several ionization techniques can be employed. libretexts.org
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. bitesizebio.com This typically leads to extensive fragmentation, which can be useful for structural elucidation, but the molecular ion peak (M⁺•) may be weak or absent. libretexts.orgwhitman.edu For aromatic ethers, the molecular ion peak is often prominent due to the stability of the aromatic system. whitman.edu
Chemical Ionization (CI): A softer ionization method than EI, CI uses a reagent gas to ionize the analyte through proton transfer or adduction. bitesizebio.comacdlabs.com This results in less fragmentation and a more prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.
Electrospray Ionization (ESI): ESI is a very soft ionization technique particularly suited for polar and large molecules, but it can also be used for smaller molecules. acdlabs.com It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.govnih.gov
The fragmentation patterns observed in the mass spectrum of this compound provide valuable structural information. In electron ionization, the fragmentation of aryl benzyl (B1604629) ethers is well-characterized.
A primary fragmentation pathway involves the cleavage of the benzylic C-O bond. whitman.edumiamioh.edu This can lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 3,5-dimethylphenoxyl radical. The benzyl cation often rearranges to the highly stable tropylium (B1234903) ion, which is frequently the base peak in the mass spectra of benzyl-containing compounds. thieme-connect.de
Another significant fragmentation is the cleavage of the bond alpha to the oxygen on the dimethylphenyl side, leading to a 3,5-dimethylphenyl radical and a benzyloxonium ion.
Further fragmentation of the initial ions can also occur. For example, the molecular ion can undergo rearrangement followed by the loss of neutral molecules. The tropylium ion can lose acetylene (B1199291) (C₂H₂) to form a C₅H₅⁺ ion (m/z 65). miamioh.edu
Interactive Data Table: Common Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
| 212 | [C₁₅H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₈H₉O]⁺ | Cleavage of benzyl-oxygen bond (benzyloxonium ion) |
| 107 | [C₇H₇O]⁺ | Loss of CH₂ from benzyloxonium ion |
| 91 | [C₇H₇]⁺ | Benzyl or Tropylium cation |
| 77 | [C₆H₅]⁺ | Phenyl cation, loss of CH₂ from benzyl cation |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from tropylium ion |
Elucidation of Fragmentation Pathways of Aryl Benzyl Ethers
α-Cleavage and β-Cleavage Mechanisms
In the context of this compound, the bonds susceptible to cleavage are those around the ether oxygen atom.
α-Cleavage: This fragmentation pathway involves the cleavage of a bond adjacent to the functional group, in this case, the ether oxygen. For ethers, α-cleavage can occur on either side of the oxygen atom. One of the most significant α-cleavage events for this molecule is the breaking of the benzyl C-O bond. This heterolytic cleavage would generate a stable benzyl cation and a 3,5-dimethylphenoxide radical. Another possible, though generally less favored, α-cleavage would be the breaking of the bond between the 3,5-dimethylphenyl ring and the oxygen atom, which would result in a 3,5-dimethylphenyl cation and a benzyloxy radical. Ethers also produce prominent alkyl fragments when the C–O bond (α bond) is broken and the fragment containing oxygen is a radical. whitman.edu
β-Cleavage: This type of cleavage occurs at the bond one position away from the heteroatom. For aromatic ethers, the major fragmentation often occurs at the β-bond to the aromatic ring. whitman.eduwhitman.edu In this compound, this would correspond to the cleavage of the C-C bond of the benzyl group, which is less common than the α-cleavage that leads to the stable benzyl or tropylium cation. However, β-cleavage accompanied by hydrogen migration can occur in ethers with longer alkyl chains. whitman.edu
Diagnostic Fragment Ions and Rearrangements
The mass spectrum of this compound is expected to be characterized by several diagnostic fragment ions resulting from the initial cleavage events and subsequent rearrangements.
A prominent feature in the mass spectra of compounds containing a benzyl group is the formation of the tropylium ion . The initially formed benzyl cation (m/z 91) can rearrange to the highly stable, aromatic tropylium cation, which often represents the base peak in the spectrum. scribd.com
Another significant fragmentation pathway for aromatic ethers involves cleavage of the ether bond. This can lead to the formation of a 3,5-dimethylphenoxyl radical and the aforementioned benzyl cation (m/z 91) , or a 3,5-dimethylphenoxy cation (m/z 121) and a benzyl radical. The ion at m/z 121 could subsequently lose a methyl radical to form an ion at m/z 106, or lose carbon monoxide (CO) to yield a fragment at m/z 93. miamioh.edu Aromatic ethers are also known to cleave at the bond α to the ring, which can create peaks at m/z 77 (phenyl cation) and m/z 78, the latter due to hydrogen migration. whitman.eduwhitman.edu
The table below summarizes the expected principal fragment ions for this compound.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 212 | [C₁₅H₁₆O]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | 3,5-dimethylphenoxy cation |
| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Analysis
As of the current date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, precise experimental data on its bond lengths, angles, and crystal packing are unavailable. However, analysis of a structurally related compound, 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene , can provide insights into the likely solid-state conformation and interactions. nih.gov
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
An X-ray crystallographic analysis of this compound would yield precise measurements of its molecular geometry. For the related compound, 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, the dihedral angle between the two aromatic rings was determined to be 52.65 (10)°. nih.gov It is expected that this compound would also adopt a non-planar conformation, with a significant dihedral angle between the planes of the benzyl and the 3,5-dimethylphenyl rings to minimize steric hindrance. The bond lengths and angles within the aromatic rings are expected to be within the normal ranges, with slight distortions possible due to the substituent groups.
The table below presents selected crystallographic data for the illustrative compound, 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₆H₁₆Cl₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.9026 (4) |
| b (Å) | 17.8127 (6) |
| c (Å) | 8.4221 (2) |
| β (°) | 109.561 (4) |
| Volume (ų) | 1541.21 (9) |
| Dihedral Angle (rings) (°) | 52.65 (10) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal packing of this compound would be dictated by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors or acceptors, the packing is likely to be governed by van der Waals forces and potentially C-H···π interactions. The aromatic rings could also participate in π-stacking interactions, where the rings of adjacent molecules arrange in a parallel or offset fashion. ias.ac.in
In the crystal structure of the related compound, 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, no significant intermolecular interactions were observed. nih.gov However, in other substituted ethers and aromatic compounds, intermolecular interactions play a crucial role in determining the crystal lattice. gatech.edunih.gov The presence of methyl groups on the phenyl ring in this compound might influence the formation of specific packing motifs.
Polymorphism and Crystal Structure Prediction
There are no published studies on the polymorphism or theoretical crystal structure prediction of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization and temperature. Theoretical methods for crystal structure prediction could be employed to explore the potential packing arrangements and identify likely polymorphs of this compound.
Computational Chemistry and Theoretical Studies of 1 Benzyloxy 3,5 Dimethylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed analysis of molecular properties.
The foundational step in most computational studies is the optimization of the molecular geometry to locate its most stable conformation, corresponding to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For aromatic ethers, the orientation of the benzyloxy group relative to the substituted benzene (B151609) ring is of particular interest.
Theoretical calculations on similar aromatic ethers, such as benzyl (B1604629) phenyl ether, reveal key structural parameters. The geometry is typically optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. The resulting optimized structure represents a local or global energy minimum.
Table 1: Representative Optimized Geometric Parameters for a Benzyl Phenyl Ether Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (ether) | 1.365 | ||
| O-CH₂ | 1.432 | ||
| C-O-CH₂ | 118.5 |
Note: Data is representative of calculations performed on analogous benzyl ether systems.
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Benzyl Phenyl Ether Analogue
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.70 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic ethers.
DFT calculations are also powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to simulate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) spectra.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. These theoretical predictions can be correlated with experimental spectra to assign specific signals to the various nuclei in the molecule. Similarly, the calculation of harmonic vibrational frequencies allows for the simulation of an IR spectrum. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Table 3: Simulated Spectroscopic Data for a Benzyl Phenyl Ether Analogue
| Spectroscopic Parameter | Calculated Value |
|---|---|
| 1H NMR Chemical Shift (δ, ppm) - CH₂ | 5.05 |
| 13C NMR Chemical Shift (δ, ppm) - CH₂ | 70.2 |
Note: The presented data is a representative example for analogous systems.
Conformational Analysis of the Benzyloxy Moiety
To understand the rotational dynamics of the benzyloxy group, potential energy surface (PES) scans are performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals the energy barriers to rotation and identifies the most stable (lowest energy) conformations. For the benzyloxy group, the key rotations are around the Phenyl-O and O-CH₂ bonds.
Studies on similar flexible molecules demonstrate that these rotational barriers are typically on the order of a few kcal/mol, indicating that multiple conformations can be populated at room temperature.
Table 4: Representative Rotational Energy Barriers for a Benzyl Ether Analogue
| Rotational Bond | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| Phenyl-O | 0 to 360 | ~3.5 |
Note: Data is illustrative and based on computational studies of analogous flexible ethers.
The relative stability of different conformers is determined by a delicate balance of intramolecular interactions. These can include steric repulsion between bulky groups, which destabilizes a conformation, and weaker, attractive interactions such as hydrogen bonds or van der Waals forces, which can provide stabilization.
In the case of 1-(benzyloxy)-3,5-dimethylbenzene, the interactions between the benzyloxy group and the methyl groups on the dimethylbenzene ring are crucial in determining the preferred spatial arrangement. For instance, a conformation where the benzyl group is oriented away from the methyl groups would likely be sterically favored. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these stabilizing and destabilizing intramolecular interactions.
UV-Induced Conformational Changes in Benzyloxy Derivatives
Computational studies on benzyloxy derivatives have uncovered the potential for conformational changes induced by ultraviolet (UV) radiation. While specific studies on this compound are not extensively documented, research on related compounds, such as trans-2-((2-(benzyloxy)benzylidene)amino)phenol (BBAP), provides a foundational understanding of the photochemical behavior of the benzyloxy fragment.
In a notable study, quantum chemical calculations at the DFT(B3LYP)/6-311++G(d,p) level of theory were employed to investigate the conformational landscape of a benzyloxy-containing Schiff base. mdpi.comscispace.com These calculations identified multiple low-energy conformers that differ primarily in the geometry of the benzyloxy substituent. mdpi.comscispace.com Upon in-situ UV irradiation (λ = 230 nm) of the compound isolated in a cryogenic matrix, interconversions between these conformers were observed. mdpi.comscispace.com This phenomenon, termed rotamerization, occurs within the benzyloxy group without altering other parts of the molecule, such as inducing trans→cis isomerization. mdpi.comscispace.com
The observed population changes are attributed to the system reaching a photo-stationary state upon irradiation. mdpi.com This was the first reported instance of UV-induced conformational changes occurring specifically in a benzyloxy fragment for a matrix-isolated compound, highlighting the dynamic nature of this functional group under photochemical stimulation. mdpi.comscispace.com
Table 1: Conformational Analysis of a Model Benzyloxy Derivative
| Conformer | Relative Energy (kJ mol⁻¹) | Key Dihedral Angle (ε) |
|---|---|---|
| Conformer I | 0.0 | ~ -60° |
| Conformer II | 2.5 | ~ 60° |
| Conformer III | 5.0 | ~ 180° |
Note: Data is illustrative and based on general findings for benzyloxy derivatives.
Theoretical Investigation of Reaction Mechanisms
Theoretical investigations into the reaction mechanisms involving benzyloxybenzenes are crucial for predicting reactivity, understanding reaction pathways, and optimizing synthetic protocols. These studies often focus on key processes such as debenzylation and electrophilic aromatic substitution.
Transition State Analysis for Debenzylation Processes
Debenzylation is a common and critical reaction for removing the benzyl protecting group in organic synthesis. organic-chemistry.orgyoutube.com Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing the transition states of these processes. Cleavage of benzyl ethers can occur through various mechanisms, including catalytic hydrogenolysis, acid-catalyzed hydrolysis, and oxidative cleavage. organic-chemistry.orgacs.orgmpg.de
For instance, visible-light-mediated oxidative debenzylation using photo-oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been explored. acs.orgmpg.debohrium.com Mechanistic studies suggest that the process can involve a single electron transfer from the benzyl ether. acs.org Computational analysis helps to model the energetics of the radical intermediates and transition states involved in these pathways.
In catalytic hydrogenolysis, the reaction proceeds on the surface of a metal catalyst, typically palladium on carbon (Pd/C). youtube.comatlanchimpharma.com Theoretical models can elucidate the adsorption energies of the substrate onto the catalyst surface and the activation barriers for the cleavage of the C-O bond. The nature of the substituent on the aromatic ring can influence the strength of the O-benzyl linkage and, consequently, the energetics of the debenzylation reaction. acs.org Lewis acids like BCl₃ can also facilitate debenzylation, and computational studies can model the coordination of the Lewis acid to the ether oxygen and the subsequent C-O bond breaking. organic-chemistry.orgatlanchimpharma.com
Elucidation of Electrophilic Aromatic Substitution Pathways
The benzyloxy group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the directing effects of the benzyloxy group and the two methyl groups (which are also ortho, para-directing) are synergistic.
Theoretical studies on EAS reactions of substituted benzenes provide a framework for understanding the regioselectivity observed in this compound. msu.edulibretexts.orgirjet.net The mechanism involves a two-step process: the initial attack of an electrophile to form a positively charged intermediate known as an arenium ion (or sigma complex), followed by the loss of a proton to restore aromaticity. msu.eduirjet.netuomustansiriyah.edu.iq
Computational chemistry allows for the calculation of the relative energies of the possible arenium ion intermediates that can be formed. irjet.netnih.gov For this compound, electrophilic attack can occur at the C2, C4, or C6 positions (ortho and para to the benzyloxy group).
Attack at C2 or C6 (ortho): The positive charge in the arenium ion can be delocalized onto the adjacent carbon atoms and, importantly, onto the oxygen atom of the benzyloxy group, which provides significant resonance stabilization.
Attack at C4 (para): Similar to ortho attack, the positive charge can be delocalized onto the benzyloxy oxygen, leading to a highly stabilized intermediate.
Attack at C1, C3, or C5 (ipso or meta): Attack at these positions does not allow for direct resonance stabilization of the positive charge by the benzyloxy oxygen.
Therefore, the transition states leading to the ortho and para substituted products are significantly lower in energy, explaining the observed regioselectivity. msu.edulibretexts.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Relative Stability of Arenium Ion Intermediate | Expected Product |
|---|---|---|
| C2, C6 (ortho) | High (Resonance stabilized by benzyloxy group) | Major |
| C4 (para) | High (Resonance stabilized by benzyloxy group) | Major |
Role of Solvation and Catalysis in Reaction Energetics
Both solvation and catalysis play a profound role in the energetics of chemical reactions involving this compound. Computational models are essential for quantifying these effects.
Solvation: The choice of solvent can significantly alter reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products to different extents. ias.ac.in Computational approaches, such as Polarizable Continuum Models (PCM) or the inclusion of explicit solvent molecules in calculations, can model these effects. cas.cznih.govacs.org For debenzylation reactions that proceed through polar or charged intermediates, polar solvents can lower the activation energy by stabilizing the transition state. kfupm.edu.sa For instance, a study on the hydrolysis of dibenzyl ether showed that the transition state was more polar than the reactants, and thus, kinetics were fastest in solvents with the highest polarity. kfupm.edu.sa
Catalysis: Catalysts provide an alternative reaction pathway with a lower activation energy. In the context of debenzylation, palladium catalysts are commonly used for hydrogenolysis. atlanchimpharma.com DFT calculations can model the interaction of the benzyloxy compound with the catalyst surface, the dissociation of hydrogen, and the step-wise cleavage of the C-O bond. nih.gov These studies can reveal how the catalyst structure and composition influence its activity and selectivity. nih.gov Similarly, in acid-catalyzed reactions, computational models can detail the protonation of the ether oxygen and its effect on the C-O bond strength, thereby explaining the catalytic effect. atlanchimpharma.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-2-((2-(benzyloxy)benzylidene)amino)phenol |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
Analytical Methodologies for Purity and Reaction Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 1-(Benzyloxy)-3,5-dimethylbenzene, enabling the separation of the target compound from starting materials, byproducts, and other impurities. These techniques are crucial for both qualitative identification and quantitative assessment of purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of aromatic ethers, a non-polar or medium-polarity column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is often suitable. researchgate.net The temperature program for the GC oven can be optimized to achieve good resolution between the product and potential impurities, such as unreacted 3,5-dimethylphenol (B42653) and benzyl (B1604629) bromide, as well as byproducts from side reactions. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another indispensable tool, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. A reverse-phase HPLC method is typically employed for aromatic compounds. rsc.orgsielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, can be effective for separating a wide range of components with different polarities. mdpi.com Detection is commonly achieved using a UV detector, as the aromatic rings in this compound absorb UV light.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | 5% Phenyl/95% Methylpolysiloxane | C18 (Octadecylsilyl) |
| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water mixture |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector |
| Typical Analytes | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile |
Coupled Techniques (e.g., HPLC-MS) for Purity Assessment and Byproduct Detection
For unambiguous identification of impurities and byproducts, coupling chromatographic techniques with mass spectrometry (MS) is a powerful approach. HPLC-MS combines the separation capabilities of HPLC with the mass-analyzing power of MS, providing molecular weight and structural information for each separated component. rsc.org This is particularly valuable for identifying unknown impurities that may be present in trace amounts. sepscience.comsynthinkchemicals.com In the context of the Williamson ether synthesis of this compound, potential byproducts could include dibenzyl ether, products of C-alkylation on the aromatic ring of 3,5-dimethylphenol, or elimination products from benzyl bromide. HPLC-MS can effectively identify these species, aiding in the optimization of the reaction conditions to minimize their formation. nih.govnih.gov
In-Situ Spectroscopic Monitoring of Chemical Reactions
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics and mechanisms without the need for sampling and offline analysis.
Real-Time Reaction Progress Tracking using FTIR and Raman Spectroscopy
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time reaction monitoring. youtube.com In the synthesis of this compound via the Williamson ether synthesis, FTIR spectroscopy can be used to track the disappearance of the O-H stretching band of the 3,5-dimethylphenol reactant and the appearance of the C-O-C stretching bands of the ether product. Raman spectroscopy, which is particularly sensitive to changes in non-polar bonds and aromatic rings, can monitor the consumption of the reactants and the formation of the product by tracking characteristic vibrational modes. process-instruments-inc.commdpi.com For instance, changes in the vibrational modes of the aromatic rings can be correlated with the progress of the reaction.
| Spectroscopic Technique | Key Vibrational Modes to Monitor | Application in Reaction Monitoring |
| FTIR Spectroscopy | O-H stretch (disappearance), C-O-C stretch (appearance) | Tracks consumption of phenol (B47542) and formation of ether |
| Raman Spectroscopy | Aromatic ring breathing modes, C-H vibrations | Monitors changes in aromatic structures of reactants and products |
Kinetic Studies and Mechanistic Insights via In-Situ Methods
The data obtained from in-situ spectroscopic monitoring can be used to perform detailed kinetic studies of the synthesis of this compound. By plotting the concentration of reactants and products as a function of time, reaction rates can be determined. magritek.comrsc.org This information is crucial for understanding the reaction mechanism and optimizing process parameters such as temperature, catalyst loading, and reactant concentrations. For example, by monitoring the reaction under different conditions, one can elucidate the factors that favor O-alkylation over potential C-alkylation side reactions. mdpi.comresearchgate.net This level of process understanding is essential for developing robust and efficient synthetic routes. researchgate.net
Complementary Purity Assessment Methods
While chromatographic techniques are central to purity determination, other methods provide valuable complementary information.
Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting point range. moravek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of this compound. The presence of unexpected signals can indicate the presence of impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment. researchgate.net
Elemental Analysis: This technique determines the elemental composition (C, H, O) of the compound. The experimental values should closely match the theoretical values for the pure compound.
Mass Spectrometry (MS): In addition to its use with chromatography, standalone MS can confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
These complementary methods, when used in conjunction with chromatography, provide a comprehensive assessment of the purity and identity of this compound. tutorchase.comchemcon.com
Mass Balance Approach for High-Purity Organic Materials
The mass balance method is a primary approach for determining the mass fraction of a principal component in a high-purity organic substance like this compound. nist.govnih.gov This technique is founded on the principle that the purity of the main component can be determined by subtracting the sum of all identified impurities from 100%. nih.gov It is an indirect method that provides results traceable to the International System of Units (SI). nist.govnih.gov
The successful application of the mass balance approach hinges on the comprehensive identification and quantification of all potential impurities. These are typically categorized as:
Structurally Related Organic Impurities: Byproducts or starting materials from the synthesis of this compound.
Water Content: Moisture present in the material.
Residual Organic Solvents: Solvents used during the synthesis and purification process that were not completely removed.
Inorganic Impurities: Non-combustible residues, often determined as sulfated ash.
Each category of impurity is quantified using appropriate analytical techniques. For instance, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for organic impurities, Karl Fischer titration for water content, and thermogravimetric analysis (TGA) for inorganic impurities. The mass fraction of the main component is then calculated by subtracting the mass fractions of all quantified impurities from the total. nih.gov This method has been successfully applied to assign mass fractions for compounds with purities in the range of 950–1000 mg/g, achieving low standard uncertainties. nist.govscbt.com
The following interactive table illustrates a hypothetical purity assessment of a batch of this compound using the mass balance approach.
| Impurity Category | Analytical Method | Mass Fraction (mg/g) | Standard Uncertainty (mg/g) |
|---|---|---|---|
| Structurally Related Impurities | GC-FID | 1.25 | 0.15 |
| Water Content | Karl Fischer Titration | 0.45 | 0.05 |
| Residual Organic Solvents | Headspace GC-MS | 0.10 | 0.02 |
| Inorganic Impurities | Thermogravimetric Analysis | 0.08 | 0.01 |
| Total Impurities | 1.88 | 0.16 | |
| Purity of this compound | 998.12 | 0.16 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, and oxygen) in a sample of this compound. sigmaaldrich.com This method provides a direct assessment of the compound's elemental composition, which can then be compared to the theoretical values calculated from its molecular formula, C₁₅H₁₆O. This comparison is a crucial step in verifying the identity and purity of the synthesized compound.
The analysis is typically performed using a combustion-based elemental analyzer. A small, accurately weighed sample of the compound is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, etc.) are then passed through a series of detectors that quantify each element. The presence of unexpected elements or significant deviations between the experimental and theoretical percentages can indicate the presence of impurities.
The theoretical elemental composition of this compound is as follows:
Carbon (C): 84.87%
Hydrogen (H): 7.60%
Oxygen (O): 7.53%
The following interactive table presents a typical comparison of theoretical and experimental elemental analysis data for a high-purity sample of this compound.
| Element | Theoretical Mass % | Experimental Mass % | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 84.87 | 84.81 | -0.06 |
| Hydrogen (H) | 7.60 | 7.63 | +0.03 |
| Oxygen (O) | 7.53 | 7.56 | +0.03 |
A close correlation between the experimental and theoretical values, typically within a ±0.4% acceptance criterion, provides strong evidence for the compositional integrity of the compound.
Synthetic Utility of 1 Benzyloxy 3,5 Dimethylbenzene As a Building Block
Precursor in Complex Organic Molecule Synthesis
In the intricate field of multi-step organic synthesis, 1-(benzyloxy)-3,5-dimethylbenzene functions as a key starting material or intermediate. The 3,5-dimethylphenyl moiety provides a specific substitution pattern that can be foundational to the target molecule's final architecture. The benzyloxy group ensures that the highly reactive phenolic hydroxyl is protected during preceding reaction steps, which may involve harsh reagents or conditions that would otherwise be incompatible with a free phenol (B47542).
An example of its application is in the synthesis of sterically demanding ligands and complex molecular frameworks. For instance, derivatives of this compound are used to construct elaborate structures such as bisphosphirane-fused anthracenes. In such syntheses, the 3,5-dimethylphenyl group (referred to as Ar in the reaction) is attached to a phosphorus center. The entire benzyloxy-substituted aromatic unit is incorporated as a critical component of a larger, sterically hindered molecule designed for specific chemical transformations, such as E-H bond activation (where E can be hydrogen, silicon, nitrogen, or phosphorus) researchgate.net.
While not the exact molecule, the closely related 3,5-dimethoxybenzyl ether is used to generate 3,5-dimethoxybenzyllithium, a reactive intermediate essential for synthesizing 5-substituted resorcinols, which are important in natural products and pharmaceuticals researchgate.net. This highlights the strategic utility of using a protected 3,5-disubstituted benzene (B151609) ring as a precursor for creating complex substitution patterns on an aromatic core.
Integration into Advanced Material Synthesis
The utility of this compound and related structures extends into materials science, particularly in the synthesis of specialized polymers. The benzyloxy-protected phenol is a key functional component that can be integrated into polymer backbones or side chains.
In polymer chemistry, phenolic groups are highly desirable for their potential to impart specific properties such as antioxidant capabilities, thermal stability, and sites for cross-linking. However, the direct polymerization of monomers containing free phenolic hydroxyl groups can be problematic due to their acidity and reactivity, which can interfere with many polymerization catalysts and reaction conditions.
Benzyloxy-protected phenols offer a solution to this challenge. By masking the hydroxyl group, monomers incorporating the this compound moiety can be successfully polymerized without unwanted side reactions. This strategy has been employed in the synthesis of novel polymers. For example, benzyloxy ring-substituted octyl phenylcyanoacrylates have been prepared and subsequently copolymerized with styrene researchgate.net. In this application, the benzyloxy group allows for the smooth radical polymerization process. The resulting polymer contains protected phenol units that can, if desired, be deprotected in a post-polymerization modification step to unmask the phenolic hydroxyls, thereby creating a functional polymer with antioxidant or other desired properties. Phenolic compounds are well-known for their ability to act as radical scavengers, and incorporating them into a polymer structure can protect the material from degradation nih.gov.
Aryl ether linkages form the backbone of many high-performance polymers, such as poly(arylene ether)s (PAEs), which are prized for their exceptional thermal and chemical stability researchgate.netnih.gov. The synthesis of these materials often involves nucleophilic aromatic substitution reactions between bisphenols and activated aryl halides researchgate.netnih.gov.
In this context, a monomer derived from this compound could be used to introduce pendant phenolic functionalities. After the main polymer backbone is constructed via the formation of aryl ether bonds, the benzyl (B1604629) protecting groups on the side chains can be removed. This unmasking step transforms the initial polymer into a functionalized version containing free hydroxyl groups. These groups can significantly alter the polymer's properties, for instance by increasing its hydrophilicity, providing sites for cross-linking, or allowing for the grafting of other molecules. This two-step approach—polymerization followed by deprotection—is a powerful strategy for creating advanced materials with tailored properties that would be difficult to achieve through direct polymerization of functionalized monomers.
Strategic Use in Multi-Step Synthesis for Phenolic Hydroxyl Group Unmasking
The benzyl ether is one of the most widely used protecting groups for alcohols and phenols due to its general stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. The true strategic value of using this compound lies in the ability to selectively remove the benzyl group—a process known as debenzylation—at a chosen point in a synthetic route to reveal the free phenolic hydroxyl group.
The most common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction proceeds cleanly to yield the deprotected phenol and toluene (B28343) as the byproduct sigmaaldrich.com.
A significant advancement in this area is catalytic transfer hydrogenation. This method avoids the need for pressurized hydrogen gas, which can be hazardous and require specialized equipment. Instead, a hydrogen donor molecule is used to transfer hydrogen atoms to the substrate in the presence of a catalyst. This technique is highly effective for the debenzylation of aryl benzyl ethers. Various hydrogen donors can be employed, offering flexibility and selectivity. For instance, formic acid and 2-propanol have been shown to be effective hydrogen donors for this transformation in the presence of a palladium catalyst organic-chemistry.orgcdnsciencepub.com. This method is particularly valuable in the synthesis of complex molecules like carbohydrates, where selectivity is paramount organic-chemistry.orgcdnsciencepub.com.
The choice of catalyst and reaction conditions can be tailored to the specific substrate to avoid the reduction of other sensitive functional groups that might be present in the molecule.
Table 1: Common Methods for the Deprotection of Aryl Benzyl Ethers
| Method | Catalyst | Reagents/Conditions | Byproduct | Notes |
| Catalytic Hydrogenolysis | Pd/C | H₂ gas, various solvents (EtOH, EtOAc) | Toluene | Standard, highly efficient method. sigmaaldrich.com |
| Catalytic Transfer Hydrogenation | Pd/C | Formic Acid (HCOOH) | Toluene, CO₂ | Fast and simple, but may require a large amount of catalyst. organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Pd/C | 2-Propanol | Toluene, Acetone | Offers greater selectivity compared to formic acid. cdnsciencepub.com |
| Catalytic Transfer Hydrogenation | Pd(0) EnCat™ 30NP | Cyclohexene, Acetic Acid | Toluene, Benzene | Selective for aryl benzyl ethers over alkyl benzyl ethers. sigmaaldrich.com |
| Raney-Ni Catalysis | Raney-Ni | H₂ gas, multiphase conditions | Toluene | Can be effective where Pd/C is inactive. rsc.org |
Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Synthetic Routes
The synthesis of 1-(benzyloxy)-3,5-dimethylbenzene and its analogs has traditionally been achieved through methods like the Williamson ether synthesis and the Ullmann condensation. However, ongoing research is focused on developing more efficient, selective, and environmentally friendly synthetic routes.
A significant area of development is the refinement of the Williamson ether synthesis . While a classic method, it often requires harsh conditions. Modern approaches focus on the use of phase-transfer catalysts (PTC) to facilitate the reaction under milder conditions. nih.govdocumentsdelivered.com These catalysts, such as quaternary ammonium (B1175870) salts, can enhance the reaction rate and yield by shuttling the phenoxide ion from the aqueous phase to the organic phase where the benzyl (B1604629) halide is present.
The Ullmann condensation , another established method for forming the C-O bond in diaryl ethers, is also undergoing modernization. nih.gov Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. Current research is exploring the use of copper-based nanocatalysts, which offer a larger surface area and enhanced catalytic activity, allowing the reaction to proceed under milder conditions. nih.gov For instance, magnetically separable nanoparticles are being investigated to simplify catalyst recovery and reuse. nih.gov
Furthermore, palladium-catalyzed methods are emerging as a powerful alternative for the benzylation of phenols under neutral conditions. organic-chemistry.org These methods utilize benzyl carbonates as benzylating agents and offer high yields with the advantage of avoiding strong bases and the formation of unwanted byproducts. organic-chemistry.org
Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the formation of aryl benzyl ethers is crucial for optimizing existing synthetic methods and designing new ones. The combination of experimental studies and computational modeling is providing unprecedented insights into these processes.
For the Williamson ether synthesis , detailed mechanistic studies are elucidating the role of the solvent, base, and any catalysts in the reaction pathway. Computational studies, such as those employing Density Functional Theory (DFT), can model the transition states and intermediates, providing a molecular-level understanding of the reaction. documentsdelivered.com These studies help in predicting the outcome of reactions and in designing more efficient catalytic systems.
Similarly, the mechanism of the Ullmann condensation is being scrutinized to improve its efficiency and scope. Investigations are focused on understanding the nature of the active copper species and the role of ligands in facilitating the carbon-oxygen bond formation.
The O-alkylation of phenols is another area where mechanistic studies are proving invaluable. Research into the benzylation of phenol (B47542) with benzyl alcohol in the presence of acid catalysts, for example, has explored the effects of various reaction parameters on yield and selectivity. researchgate.net Computational analyses of phenol alkylation are helping to unravel the complexities of O- versus C-alkylation, providing a basis for controlling the regioselectivity of these reactions. documentsdelivered.com
Exploration of New Applications in Materials Science and Chemical Innovation
The unique structural features of this compound and other aryl benzyl ethers make them attractive building blocks for new materials with tailored properties.
One of the most promising areas is the development of poly(benzyl ether)s . These polymers can be designed to have specific functionalities and have shown potential in various applications. For instance, poly(benzyl ether)-type additives have been used to engineer glassy polyimide membranes, enhancing their gas separation properties. researchgate.netrsc.org Furthermore, self-immolative poly(benzyl ether)s have been synthesized, which can depolymerize in response to specific stimuli, opening up possibilities for applications in drug delivery and responsive materials. researchgate.net The synthesis of poly(aryl benzyl ether) dendrimers on solid supports is another active area of research, with potential applications in catalysis and materials science. researchgate.net
The benzyl ether moiety can also be incorporated into covalent adaptable networks (CANs). These materials possess dynamic covalent bonds that can rearrange under specific conditions, allowing for reprocessability and self-healing properties. The trans-etherification of benzyl ethers has been introduced as a robust chemistry for designing such innovative materials. jsynthchem.com
Sustainable and Green Chemical Process Development for Aryl Benzyl Ethers
In line with the principles of green chemistry, a major focus of future research is the development of sustainable and environmentally benign processes for the synthesis of aryl benzyl ethers.
The use of greener solvents is a key aspect of this endeavor. For example, propylene (B89431) carbonate is being explored as a recyclable solvent for the iron-catalyzed etherification of benzyl alcohols. acs.orgnih.gov Water is also being investigated as a solvent for the metal-free synthesis of aryl ethers, offering a significantly more environmentally friendly alternative to traditional organic solvents. organic-chemistry.org
Green chemistry metrics , such as atom economy, E-factor, and process mass intensity (PMI), are being increasingly used to evaluate the environmental performance of different synthetic routes. These metrics provide a quantitative measure of the "greenness" of a chemical process and guide the development of more sustainable alternatives. The catalytic Williamson ether synthesis (CWES) at high temperatures is an example of a process that can achieve high selectivity and is well-suited for industrial production of certain alkyl aryl ethers. acs.org
The development of metal-free synthesis methods is another important goal. For instance, the arylation of allylic and benzylic alcohols with diaryliodonium salts in water under mild, metal-free conditions represents a significant step towards more sustainable ether synthesis. organic-chemistry.org
Q & A
Q. What are the established synthetic routes for 1-(Benzyloxy)-3,5-dimethylbenzene, and what key reaction parameters influence yield?
The compound is typically synthesized via benzylation of 3,5-dimethylphenol using benzyl chloride under basic conditions. Key parameters include:
- Temperature : Optimal range of 80–100°C to balance reaction rate and side-product formation.
- Base selection : Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF ensures efficient deprotonation of the phenolic OH group .
- Stoichiometry : A 1:1.2 molar ratio of phenol to benzyl halide minimizes unreacted starting material.
- Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the product, with yields typically 65–75% .
Alternative methods include the Mitsunobu reaction , employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether bond under milder conditions (reflux in THF, 16 hours) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?
A multi-technique approach is essential:
- ¹H NMR :
- Benzyloxy CH₂ protons: Singlet at δ 4.85–5.05 ppm.
- Aromatic protons (para to substituents): Singlet at δ 6.45–6.65 ppm (2H).
- Methyl groups: Singlets at δ 2.25–2.40 ppm (6H) .
- ¹³C NMR :
- Benzyloxy CH₂: δ 70–75 ppm.
- Aromatic C-O: δ 155–160 ppm.
- FT-IR :
- C-O-C stretch: 1200–1250 cm⁻¹.
- Aromatic C-H stretches: 3000–3100 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ at m/z 242.1412 (C₁₅H₁₆O₂⁺) .
Advanced Research Questions
Q. How can researchers resolve conflicting crystallographic data when determining the solid-state structure of this compound derivatives?
Conflicts often arise from disordered benzyloxy groups or thermal motion artifacts. Methodological solutions include:
- Twin refinement : Implemented in SHELXL to model overlapping electron density .
- Low-temperature data collection : Reduces thermal motion (e.g., 100 K vs. 298 K) .
- DFT cross-validation : Compare experimental bond lengths/angles with gas-phase optimized structures (B3LYP/6-311G(d,p)) to identify improbable geometries.
Q. What computational methods are appropriate for predicting the reactivity of this compound in electrophilic aromatic substitution reactions?
- Electrostatic potential maps : Generated via DFT (M06-2X/6-311++G(d,p)) to identify nucleophilic regions.
- Fukui indices (f⁻) : Calculate to predict sites for electrophilic attack (e.g., para to the benzyloxy group) .
- Solvent modeling : Use SMD continuum approach to assess solvent effects on reaction pathways.
- Experimental validation : Perform nitration (HNO₃/AcOH) or bromination (Br₂/FeBr₃) to confirm regioselectivity .
Q. How should researchers optimize purification methods for this compound when dealing with structurally similar byproducts?
- Orthogonal techniques :
- Flash chromatography : Hexane/EtOAc gradient (9:1 → 7:3) removes non-polar impurities.
- Recrystallization : Ethanol/water (4:1 v/v) at −20°C enhances purity.
- Preparative HPLC : C18 column with MeCN/H₂O (75:25, 0.1% TFA) resolves polar byproducts.
- NMR monitoring : Check for singlet splitting patterns to distinguish target from di-substituted isomers .
Q. What strategies mitigate decomposition of this compound under acidic or basic reaction conditions?
- Acidic conditions : Use aprotic solvents (CH₂Cl₂) with mild acids (AcOH) below 50°C.
- Basic conditions : Phase-transfer catalysis (e.g., TBAB in NaOH/H₂O-toluene) reduces exposure time.
- Stabilization additives : Include BHT (0.1% w/w) as a radical inhibitor during high-temperature reactions.
- Storage : Maintain under argon with 3Å molecular sieves at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
